molecular formula C4H5BN2O2 B1604075 Pyrimidin-2-ylboronic acid CAS No. 851199-85-4

Pyrimidin-2-ylboronic acid

Cat. No.: B1604075
CAS No.: 851199-85-4
M. Wt: 123.91 g/mol
InChI Key: FXJZOUPFQNMFOR-UHFFFAOYSA-N
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Description

Pyrimidin-2-ylboronic acid is an organoboron compound that features a pyrimidine ring bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of both the pyrimidine ring and the boronic acid group makes it a versatile building block in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

Pyrimidin-2-ylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the organic compounds that participate in the Suzuki-Miyaura coupling .

Mode of Action

In the Suzuki-Miyaura coupling, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organoboron group (from this compound) to a palladium complex . The palladium complex is formed through oxidative addition, where palladium donates electrons to form a new Pd-C bond .

Biochemical Pathways

This compound doesn’t directly participate in any known biochemical pathways. It’s worth noting that pyrimidine, the core structure of this compound, plays a crucial role in nucleic acid synthesis . Pyrimidine can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .

Pharmacokinetics

It’s known that boronic acids, in general, have a slow-release mechanism . This mechanism ensures that the boronic acid concentration is kept low, leading to a favorable partitioning between productive cross-coupling and competitive side-reactions .

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling . This reaction is widely used in organic synthesis, allowing for the creation of complex organic compounds from simpler ones .

Action Environment

The efficacy and stability of this compound in the Suzuki-Miyaura coupling are influenced by several environmental factors. These include the presence of a palladium catalyst, the type of base used, the solvent, and the reaction temperature . For example, the reaction typically requires a base like KOAc and a solvent like DMF or dioxane, and is often carried out at elevated temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: There are several methods for synthesizing pyrimidin-2-ylboronic acid:

Industrial Production Methods: The halogen-metal exchange followed by borylation is the most fundamental and cost-effective method for large-scale production of this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Pyrimidin-2-ylboronic acid is unique due to the presence of the pyrimidine ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly useful in the synthesis of heterocyclic compounds and in medicinal chemistry .

Properties

IUPAC Name

pyrimidin-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BN2O2/c8-5(9)4-6-2-1-3-7-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJZOUPFQNMFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC=N1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623223
Record name Pyrimidin-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851199-85-4
Record name B-2-Pyrimidinylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851199-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidin-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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